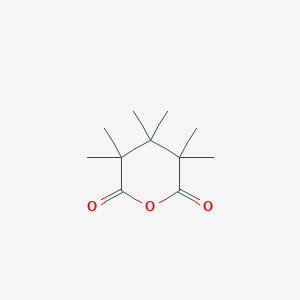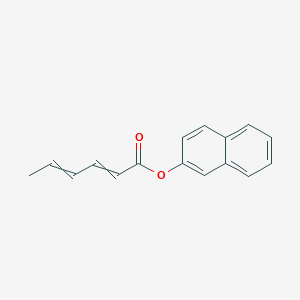
Naphthalen-2-YL hexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-YL hexa-2,4-dienoate is an organic compound characterized by the presence of a naphthalene ring and a hexa-2,4-dienoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-2-YL hexa-2,4-dienoate can be synthesized through esterification reactions involving naphthalen-2-ol and hexa-2,4-dienoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of homogeneous catalysts, such as ruthenium complexes, can enhance the selectivity and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-YL hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthalen-2-YL hexa-2,4-dienol
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
Naphthalen-2-YL hexa-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers
Mechanism of Action
The mechanism of action of Naphthalen-2-YL hexa-2,4-dienoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-YL acetate
- Naphthalen-2-YL propanoate
- Naphthalen-2-YL benzoate
Uniqueness
Naphthalen-2-YL hexa-2,4-dienoate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential for various applications. Compared to similar compounds, it offers enhanced properties for use in materials science and organic synthesis .
Properties
CAS No. |
111897-94-0 |
|---|---|
Molecular Formula |
C16H14O2 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
naphthalen-2-yl hexa-2,4-dienoate |
InChI |
InChI=1S/C16H14O2/c1-2-3-4-9-16(17)18-15-11-10-13-7-5-6-8-14(13)12-15/h2-12H,1H3 |
InChI Key |
UVMAASQUSHFYSR-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC(=O)OC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


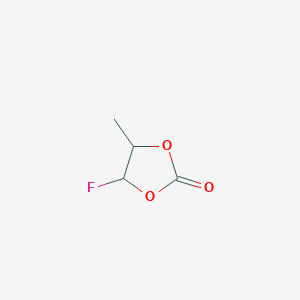
![2,2'-[Hexane-1,6-diylbis(methylazanediyl)]di(ethane-1-thiol)](/img/structure/B14302105.png)

![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
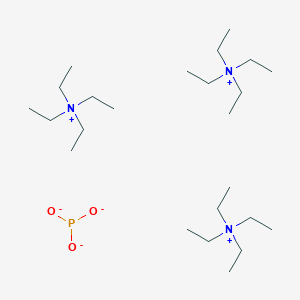

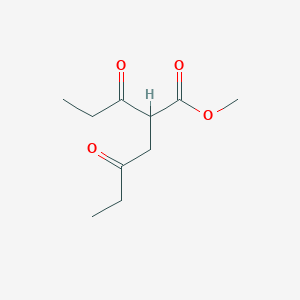
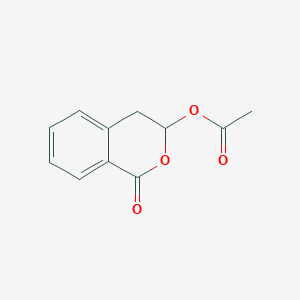
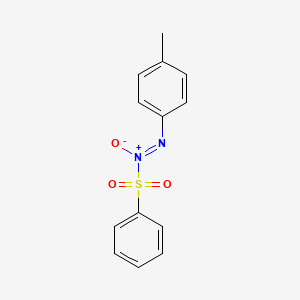
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)
